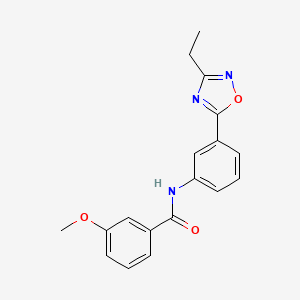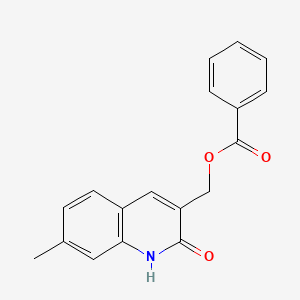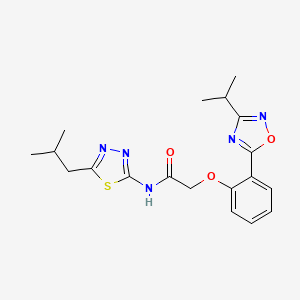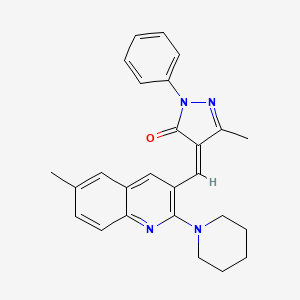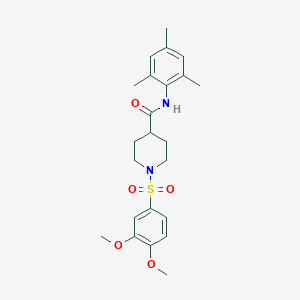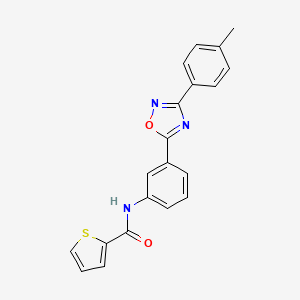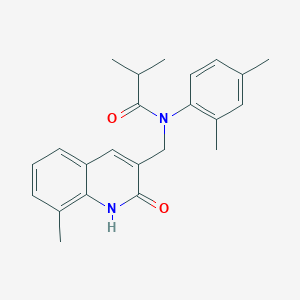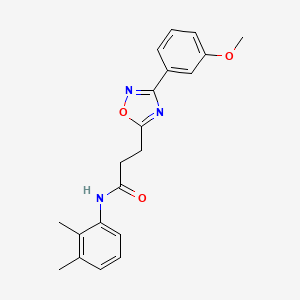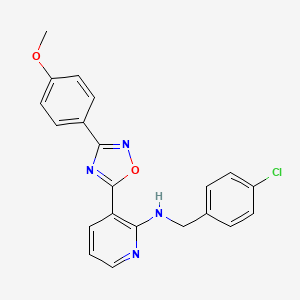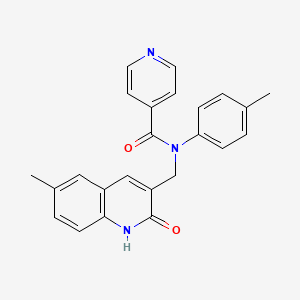
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-176, is a novel compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is a potent inhibitor of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, which recruit DNA repair factors to the site of damage. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It enhances the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells, leading to increased cell death. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases by preventing the accumulation of toxic protein aggregates and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is its potent inhibitory activity against PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. However, one limitation is that it may not be selective for PARP, as it has been shown to inhibit other enzymes in the same family. Furthermore, its efficacy may vary depending on the type of cancer or neurodegenerative disease being studied.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of research is the development of more selective PARP inhibitors that target specific isoforms of the enzyme. Another area is the investigation of combination therapies that include this compound with other drugs to enhance its efficacy. Furthermore, the potential use of this compound in other diseases such as cardiovascular disease and diabetes warrants further investigation.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is the 2-hydroxy-6-methylquinoline-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with p-toluidine to form the amide bond, followed by reduction of the nitro group to the amino group to yield the final product.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting the repair of DNA damage in cancer cells. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-3-6-21(7-4-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-13-17(2)5-8-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVANUPQOFKDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

